molecular formula C10H10O6 B15131855 Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate

Cat. No.: B15131855
M. Wt: 226.18 g/mol
InChI Key: UPMCQNZIRVRJRR-UHFFFAOYSA-N
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Description

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate (CAS No. 29754-58-3) is a salicylic acid derivative with the molecular formula C10H10O6 and a molecular weight of 226.18 g/mol. Its structure features a 2-hydroxybenzoate backbone substituted at the 5-position with a 2,2-dihydroxyacetyl group (a geminal diol). This compound is primarily utilized in biochemical research and pharmaceutical synthesis, notably as a precursor for CCR1 receptor antagonists . Its dihydroxyacetyl moiety confers unique solubility and hydrogen-bonding properties, distinguishing it from simpler acetylated analogs.

Properties

IUPAC Name

methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O6/c1-16-10(15)6-4-5(2-3-7(6)11)8(12)9(13)14/h2-4,9,11,13-14H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPMCQNZIRVRJRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C(=O)C(O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate typically involves the esterification of 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of green solvents and catalysts can also be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted hydroxybenzoates.

Scientific Research Applications

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Used in the production of pharmaceuticals, cosmetics, and food additives.

Mechanism of Action

The mechanism by which Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate exerts its effects involves its interaction with various molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects may be due to the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound’s structural analogs differ in substituents at the 5-position of the salicylate core. Key comparisons include:

Table 1: Structural and Functional Comparison of Methyl 5-Substituted-2-hydroxybenzoates
Compound Name Substituent Molecular Formula Molecular Weight CAS Number Key Properties/Applications
Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate Dihydroxyacetyl C10H10O6 226.18 29754-58-3 CCR1 antagonist synthesis, biochemical research
Methyl 5-acetyl-2-hydroxybenzoate Acetyl C10H10O4 194.18 57009-12-8 Antiulcer, antihypertensive agent
Methyl 5-chloro-2-hydroxybenzoate Chloro C8H7ClO3 186.59 4068-78-4 Intermediate in organic synthesis
Methyl 5-(1-adamantyl)-2-hydroxybenzoate 1-Adamantyl C18H22O3 286.37 126145-52-6 Potential use in drug design (bulky substituent)
Methyl 5-bromo-2-hydroxybenzoate Bromo C8H7BrO3 231.04 - Crystallographic studies

Key Differences in Physicochemical Properties

  • Hydrophilicity : The dihydroxyacetyl group enhances hydrophilicity compared to acetyl (logP: 0.98 vs. 1.62 ) due to two hydroxyl groups, improving aqueous solubility for biochemical assays .
  • Reactivity : The geminal diol in the target compound is more prone to oxidation or hydrolysis than the stable acetyl group in Methyl 5-acetyl-2-hydroxybenzoate, necessitating careful storage .

Pharmaceutical Relevance

  • CCR1 Antagonists : The dihydroxyacetyl group’s hydrogen-bonding capability is critical for inhibiting CCR1, a target in inflammatory diseases .
  • Antiulcer Agents : Methyl 5-acetyl-2-hydroxybenzoate derivatives inhibit gastric acid secretion, validated in preclinical models .

Biological Activity

Methyl 5-(2,2-dihydroxyacetyl)-2-hydroxybenzoate, a compound with the molecular formula C10H10O6C_{10}H_{10}O_6 and a molecular weight of approximately 226.18 g/mol, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on various research findings.

  • IUPAC Name : this compound
  • CAS Number : 29754-58-3
  • Molecular Weight : 226.18 g/mol
  • Structure : The compound features a hydroxyl group and a dihydroxyacetyl moiety, contributing to its unique chemical properties.

Antimicrobial Properties

Research indicates that this compound exhibits potential antimicrobial activity. It has been investigated for its efficacy against various pathogens, including bacteria and fungi. Notably, it has been considered for use as a biopesticide or fungicide due to its biological activity in agricultural applications.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation. Studies suggest that it may modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Selective Stimulant Action

In pharmacological studies, this compound demonstrated selective stimulant action at β₂-adrenoreceptors. This property was evidenced by experiments on guinea pigs where the compound caused relaxation of PGF₂α-contracted isolated trachea and provided protection against histamine-induced bronchoconstriction . Such findings indicate its potential use in treating respiratory conditions like asthma and chronic bronchitis.

The biological effects of this compound are attributed to its interaction with specific molecular targets within the body. These interactions may involve modulation of enzyme activity or receptor signaling pathways that play critical roles in inflammation and immune responses .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study examining the compound's effectiveness against fungal pathogens found that it inhibited growth at certain concentrations, making it a candidate for further development as an agricultural biopesticide.
  • Respiratory Studies : In vivo studies on guinea pigs demonstrated that the compound effectively alleviated bronchoconstriction induced by histamine, suggesting its potential as a therapeutic agent for asthma management .
  • Inflammation Modulation : Research focusing on inflammatory models indicated that this compound could reduce markers of inflammation, supporting its use in treating inflammatory diseases .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
Methyl 5-bromo-2-hydroxybenzoateC10H9BrO3Contains bromine; potential for different reactivity
Methyl 5-(dihydroxyacetyl)salicylateC10H10O6Similar structure; may have distinct pharmacological effects

This compound stands out due to its specific dihydroxyacetyl substitution pattern and its dual functionality as both an ester and a hydroxyl-containing compound.

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